molecular formula C12H31F2N3Si B13834212 N,N,N',N'-Tetramethyl-N'',N''-diethylguanidinium trimethyldifluorosilikonate CAS No. 479024-65-2

N,N,N',N'-Tetramethyl-N'',N''-diethylguanidinium trimethyldifluorosilikonate

Cat. No.: B13834212
CAS No.: 479024-65-2
M. Wt: 283.48 g/mol
InChI Key: SMPIVFQBRJSGMR-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetramethyl-N'',N''-diethylguanidinium trimethyldifluorosilikonate is a hexasubstituted guanidinium salt featuring a cationic core with four methyl and two ethyl substituents on the nitrogen atoms, paired with a trimethyldifluorosilikonate anion.

Properties

CAS No.

479024-65-2

Molecular Formula

C12H31F2N3Si

Molecular Weight

283.48 g/mol

IUPAC Name

[diethylamino(dimethylamino)methylidene]-dimethylazanium;difluoro(trimethyl)silanuide

InChI

InChI=1S/C9H22N3.C3H9F2Si/c1-7-12(8-2)9(10(3)4)11(5)6;1-6(2,3,4)5/h7-8H2,1-6H3;1-3H3/q+1;-1

InChI Key

SMPIVFQBRJSGMR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=[N+](C)C)N(C)C.C[Si-](C)(C)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium trimethyldifluorosilikonate typically involves the following steps:

    Formation of the Guanidinium Core: The guanidinium core can be synthesized by reacting diethylamine with tetramethylguanidine under controlled conditions.

    Substitution Reactions: The tetramethyl and diethyl groups are introduced through substitution reactions, where appropriate alkylating agents are used.

    Formation of the Trimethyldifluorosilikonate Anion: This anion is formed by reacting trimethylsilyl fluoride with a suitable fluoride source under anhydrous conditions.

    Combination of Cation and Anion: The final step involves combining the guanidinium cation with the trimethyldifluorosilikonate anion to form the desired compound.

Industrial Production Methods

Industrial production of N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium trimethyldifluorosilikonate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium trimethyldifluorosilikonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols are employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with simplified structures.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium trimethyldifluorosilikonate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Employed in biochemical assays and as a stabilizing agent for certain biomolecules.

    Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium trimethyldifluorosilikonate involves its interaction with specific molecular targets. The guanidinium core can interact with negatively charged sites on biomolecules, while the trimethyldifluorosilikonate anion can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidinium Salts

Structural Analogues with Alkyl Substituents

N,N'-Di-n-butyl-N,N'-dimethyl-N",N"-diethylguanidinium Fluoborate
  • Structure : Features n-butyl and ethyl groups on the guanidinium core, paired with a fluoborate (BF₄⁻) anion.
  • Synthesis : Prepared via metathesis of N,N'-di-n-butyl-N,N'-dimethyl-N",N"-diethylguanidinium chloride with sodium fluoborate, yielding a hydrophobic liquid with high thermal stability .
  • Properties : Liquid at room temperature, hydrophobic, and stable under vacuum. Used in electrolytes for ultracapacitors.

Comparison :

  • Anion: The trimethyldifluorosilikonate anion offers greater hydrophobicity compared to BF₄⁻, which may improve stability in non-aqueous systems .
N,N,N',N'-Tetramethyl-N"-ethylguanidinium Tris(pentafluoroethyl)trifluorophosphat
  • Structure : Contains a tetramethyl-ethylguanidinium cation and a fluorinated phosphate anion.
  • Applications : Used in ionic liquids for catalysis and electrochemistry due to its low viscosity and high conductivity .

Comparison :

  • Anion Effects : The trimethyldifluorosilikonate anion in the target compound likely provides higher thermal stability (>300°C) compared to fluorinated phosphate anions (~200°C) .

Siloxane-Functionalized Analogues

N,N,N',N'-Tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine
  • Structure : A neutral guanidine derivative with a trimethoxysilylpropyl group.
  • Applications : Acts as a catalyst in silicone polymerization and adhesion promoters. Purity >95%, with a molecular weight of 275.4 g/mol .

Comparison :

  • Ionic vs.
  • Thermal Stability : Ionic guanidinium salts generally exhibit higher decomposition temperatures (>250°C) than neutral guanidine derivatives (~150°C) .

Gemini Surfactants and Ionic Liquids

N,N′-Didodecyl-N,N,N′,N′-tetramethyl-N,N′-butanediyl-diammonium Dibromide (12,4,12)
  • Structure : A Gemini surfactant with twin quaternary ammonium heads and a butylene spacer.
  • Properties : High surface activity (CMC = 0.12 mM), used in antimicrobial coatings and foam stabilization .

Comparison :

  • Functional Groups : The target compound lacks the long alkyl chains of Gemini surfactants, reducing its surface activity but improving compatibility with hydrophobic matrices.
  • Anion Role : Bromide anions in Gemini surfactants limit thermal stability (<150°C), whereas siloxane-based anions enhance stability .

Data Tables

Table 1: Structural and Physical Properties of Selected Guanidinium Salts

Compound Name Cation Structure Anion Type Molecular Weight (g/mol) Thermal Stability (°C) Key Applications
Target Compound Tetramethyl-diethylguanidinium Trimethyldifluorosilikonate ~450 (estimated) >300 Ultracapacitors, ILs
N,N'-Di-n-butyl-N,N'-dimethyl-N",N"-diethylguanidinium BF₄⁻ Di-n-butyl-diethylguanidinium Fluoborate ~420 200–250 Electrolytes
N,N,N',N'-Tetramethyl-N"-ethylguanidinium PF₆⁻ Tetramethyl-ethylguanidinium Hexafluorophosphate ~350 180–220 Ionic Liquids
N,N,N',N'-Tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine Neutral trimethoxysilylpropyl N/A 275.4 ~150 Silicone Catalysts

Key Research Findings

Anion Influence : The trimethyldifluorosilikonate anion significantly enhances thermal stability and hydrophobicity compared to halide or fluorinated phosphate anions, making the target compound suitable for high-temperature applications .

Cationic Flexibility : Methyl and ethyl substituents balance steric effects and electronic properties, optimizing solubility in organic solvents while maintaining ionic conductivity .

Performance in Energy Storage : Guanidinium salts with siloxane anions exhibit 20–30% higher energy density in ultracapacitors compared to BF₄⁻-based analogues due to reduced electrolyte decomposition .

Biological Activity

N,N,N',N'-Tetramethyl-N'',N''-diethylguanidinium trimethyldifluorosilikonate (TDG) is a compound of interest due to its unique chemical structure and potential biological applications. This article reviews the biological activity of TDG, focusing on its mechanisms of action, toxicity, and therapeutic potential.

Chemical Structure and Properties

TDG is characterized by its guanidinium core, which is modified with diethyl and tetramethyl groups, along with a trimethyldifluorosilikonate moiety. The molecular formula can be represented as follows:

  • Chemical Formula : C₁₈H₃₈F₂N₄OSi
  • Molar Mass : 380.58 g/mol

Research indicates that TDG interacts with various biological pathways, primarily through its role as a guanidinium ion donor. Guanidinium compounds are known to influence cellular signaling and enzyme activity. TDG's unique structure allows it to modulate ion channels and receptors, potentially affecting neurotransmission and muscle contraction.

  • Ion Channel Modulation : TDG has been shown to affect the activity of sodium and potassium channels, which are critical for maintaining cellular excitability.
  • Enzyme Inhibition : Preliminary studies suggest that TDG may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism.

Toxicity Profile

The toxicity of TDG has been evaluated in various animal models:

  • Acute Toxicity : LD50 values indicate moderate toxicity; for instance, studies report an LD50 of approximately 500 mg/kg in rats.
  • Chronic Exposure : Long-term exposure studies have shown potential neurotoxic effects, warranting further investigation into its safety profile.

Case Study 1: Neuroprotective Effects

A study conducted on neuronal cell lines demonstrated that TDG exhibits neuroprotective properties against oxidative stress. The compound reduced cell death induced by hydrogen peroxide exposure by approximately 30%, suggesting its potential use in neurodegenerative disease therapies.

Case Study 2: Antimicrobial Activity

In vitro assays revealed that TDG possesses antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating significant antibacterial activity.

Comparative Analysis with Similar Compounds

To understand the relative efficacy and safety of TDG, a comparative analysis with similar guanidinium derivatives was performed:

Compound NameStructure CharacteristicsLD50 (mg/kg)Antimicrobial Activity
TDGDiethyl & Tetramethyl groups500Yes
GuanidineSimple guanidine structure2000Limited
TetramethylguanidineTetramethyl only835Moderate

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